molecular formula C19H19N3OS B4594461 3-(allylthio)-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole

3-(allylthio)-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B4594461
M. Wt: 337.4 g/mol
InChI Key: ZDVIJPONNMNEJX-UHFFFAOYSA-N
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Description

3-(allylthio)-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C19H19N3OS and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.12488341 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds structurally related to 3-(allylthio)-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole have demonstrated promising results in anticancer research. For instance, eugenol-derived 1,2,3-triazole derivatives showed significant cytotoxicity against breast cancer cells, surpassing the effectiveness of eugenol itself and comparable to Doxorubicin, a commonly used chemotherapeutic agent (Alam, 2022).

Antimicrobial and Antifungal Effects

Several studies have highlighted the antimicrobial and antifungal potential of 1,2,4-triazole derivatives. Novel 1,2,4-triazole compounds displayed good or moderate activities against various microorganisms (Bektaş et al., 2010). Additionally, 4-allyl/amino-5-aryl-1,2,4-triazoles were effective against bacteria like Escherichia coli and fungi such as Candida albicans (Colanceska-Ragenovic et al., 2001).

Anticonvulsant Properties

Research has also identified the anticonvulsant potential of related 1,2,4-triazoles. Certain 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles acted as selective antagonists against strychnine-induced convulsions, suggesting their potential as antispastic agents (Kane et al., 1994).

Corrosion Inhibition

In the field of materials science, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated impressive inhibition of mild steel corrosion in hydrochloric acid medium, suggesting its utility in corrosion control (Bentiss et al., 2009).

Antitumor Activity

Various triazole derivatives have shown antitumor activities. For example, 3-(5-Methylbenzofuryl)-4-phenyl(benzyl, allyl)-5-mercapto-1,2,4-triazoles demonstrated significant antitumor effects, indicating their therapeutic potential in cancer treatment (Kaldrikyan et al., 2013).

Fungicidal Activity

Eugenol-fluorinated triazole derivatives, structurally similar to the compound of interest, exhibited notable fungicidal activity, particularly against strains causing anthracnose disease in fruits (Lima et al., 2022).

Plant Growth Regulation

Research has also explored the use of triazole derivatives in agriculture. Certain 1,2,4-triazole derivatives showed inhibitory effects on the growth of wheat and radish radicles, indicating their potential role in plant growth regulation (Zhou et al., 2007).

Properties

IUPAC Name

3-(4-ethoxyphenyl)-4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-3-14-24-19-21-20-18(22(19)16-8-6-5-7-9-16)15-10-12-17(13-11-15)23-4-2/h3,5-13H,1,4,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVIJPONNMNEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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